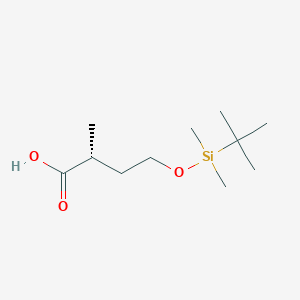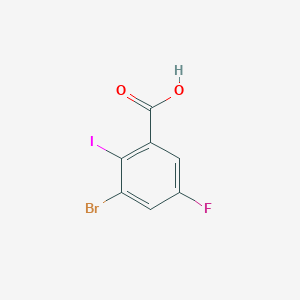
Ala-Thr
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is a small peptide that plays a significant role in various biological processes and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
Ala-Thr can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. In this process, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The synthesis involves the use of protecting groups to prevent unwanted reactions and the activation of carboxyl groups to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of dipeptides like this compound often involves enzymatic methods, such as using nonribosomal peptide synthetases or amino acid ligases. These methods are advantageous due to their high specificity and efficiency .
化学反応の分析
Types of Reactions
Ala-Thr undergoes various chemical reactions, including:
Oxidation: The hydroxyl group of threonine can be oxidized to form a keto group.
Reduction: The keto group formed from oxidation can be reduced back to a hydroxyl group.
Substitution: The amino group of alanine can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often involve nucleophiles such as amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of threonine’s hydroxyl group results in a keto group, while reduction of this keto group regenerates the hydroxyl group .
科学的研究の応用
Ala-Thr has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide bond formation and stability.
Biology: Investigated for its role in protein structure and function.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays .
作用機序
The mechanism of action of Ala-Thr involves its interaction with specific molecular targets and pathways. For instance, it can participate in hydrogen bonding and hydrophobic interactions, influencing protein folding and stability. The dipeptide can also act as a substrate for enzymes involved in peptide metabolism .
類似化合物との比較
Similar Compounds
L-alanyl-L-serine: Similar to Ala-Thr but with serine instead of threonine.
L-alanyl-L-valine: Contains valine instead of threonine.
L-alanyl-L-proline: Features proline in place of threonine
Uniqueness
This compound is unique due to the presence of the hydroxyl group in threonine, which allows for additional hydrogen bonding and interactions compared to other dipeptides. This property can influence the compound’s stability and reactivity in various biochemical contexts .
特性
IUPAC Name |
2-(2-aminopropanoylamino)-3-hydroxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O4/c1-3(8)6(11)9-5(4(2)10)7(12)13/h3-5,10H,8H2,1-2H3,(H,9,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQICHWNXBIBOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C(C)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-(1-Methyl-1H-imidazol-5-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzenesulfonamide](/img/structure/B13897626.png)


![7-Bromo-3-cyclopentyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13897649.png)

![2-[5-(2-Bromopropanoyl)-2-phenylsulfanylphenyl]acetic acid](/img/structure/B13897661.png)

![Ethyl 2-oxo-1,2,5,6-tetrahydropyrimido[4,5-E]indolizine-7-carboxylate](/img/structure/B13897667.png)
![6,8-Dibromo-3-fluoro-imidazo[1,2-A]pyrazine](/img/structure/B13897674.png)



